molecular formula C20H24N4O2 B2928604 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide CAS No. 946217-34-1

2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide

Cat. No. B2928604
CAS RN: 946217-34-1
M. Wt: 352.438
InChI Key: LHHLRVBBWBMFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide” are not detailed in the search results, the imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of chemical reactions .

Scientific Research Applications

Antimitotic Agents and Biological Activities

Compounds similar to 2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide have been studied for their antimitotic activities. These studies include the synthesis of chiral isomers and their evaluation in biological systems, where differences in activity between S- and R-isomers were observed, indicating potential applications in drug development and therapeutic interventions (C. Temple & G. Rener, 1992).

Antiulcer and Cytoprotective Agents

Research on imidazo[1,2-a]pyridines substituted at various positions has been conducted to explore their potential as antisecretory and cytoprotective agents against ulcers. Although not all compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, highlighting the therapeutic potential of such structures in treating gastrointestinal disorders (J. Starrett et al., 1989).

Antimicrobial Activity

A study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including their evaluation for antimicrobial activity against various bacterial and fungal strains. This indicates a potential application of similar compounds in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Angiotensin II Antagonists

Compounds featuring imidazole rings substituted with diazine or pyridine moieties have been synthesized and tested for their ability to interact with AT1 receptors, indicating their potential use as angiotensin II antagonists in treating hypertension and related cardiovascular disorders (N. Harmat et al., 1995).

Central Nervous System Activity

Studies on imidazo[1,2-b]pyridazines have revealed their ability to interact with central nervous system receptors, suggesting potential applications in developing CNS-active drugs. Specific substitutions on the imidazo[1,2-b]pyridazine ring have been shown to influence the binding affinity to receptors, which could be leveraged for therapeutic purposes (G. Barlin et al., 1994).

properties

IUPAC Name

2-ethyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-5-14(6-2)20(25)22-16-11-15(8-7-13(16)3)17-12-24-18(21-17)9-10-19(23-24)26-4/h7-12,14H,5-6H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHLRVBBWBMFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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